

A Comparative Guide to 5-Aminotetrazole and Triazoles in Energetic Materials

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Compound of Interest

Compound Name: 5-Aminotetrazole

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The field of energetic materials is continuously advancing, with a focus on developing compounds that offer superior performance, enhanced stability, and increased safety. Among the nitrogen-rich heterocyclic compounds, **5-aminotetrazole** and triazole derivatives have emerged as promising candidates for a new generation of energetic materials. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the selection and development of these critical compounds.

At a Glance: Performance Comparison

The following tables summarize key performance parameters for a selection of **5-aminotetrazole** and triazole-based energetic materials, providing a clear comparison of their properties.

Table 1: Performance Data for **5-Aminotetrazole**-Based Energetic Materials

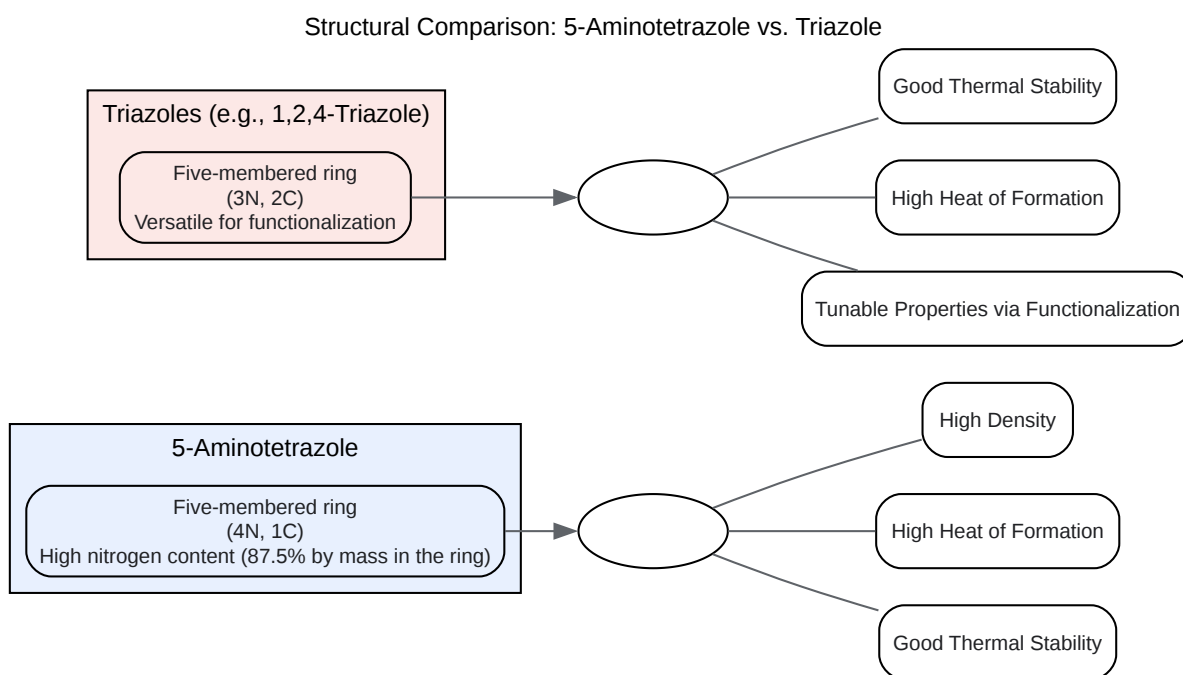
Compound/ Derivative	Density (g/cm ³)	Heat of Formation (kJ/mol)	Detonation Velocity (m/s)	Detonation Pressure (GPa)	Impact Sensitivity (J)	Friction Sensitivity (N)
5-Aminotetrazole (5-AT)	1.69	-49.7	-	-	Insensitive	-
DMPT-1	1.806	-	8610	30.2	30	-
Compound 3 (5-AT derivative)	1.910	-	9072	37.1	>40	>360
Compound 6 (5-AT derivative)	1.905	-	8861	32.3	>40	>360

Table 2: Performance Data for Triazole-Based Energetic Materials

Compound/ Derivative	Density (g/cm ³)	Heat of Formation (kJ/mol)	Detonation Velocity (m/s)	Detonation Pressure (GPa)	Impact Sensitivity (J)	Friction Sensitivity (N)
DNPAT (pyrazole– triazole)	-	-	8889	-	18	-
Compound 4 (pyrazole– triazole)	-	-	>9090	>37.0	>15	-
Compound 6 (pyrazole– triazole)	-	-	>9090	>37.0	>15	-
NATNO-1 (1,2,4- triazole N- oxide)	>1.80	-	9841	-	Stable	-
NATNO-2 (1,2,4- triazole N- oxide)	>1.80	-	9818	-	Stable	-
NATNO-3 (1,2,4- triazole N- oxide)	>1.80	-	9906	-	Stable	-
Compound 5 (triazole– pyrazole)	1.933	582.0	9160	37.2	-	-

Core Structural Differences and Synthetic Pathways

The fundamental difference between **5-aminotetrazole** and triazoles lies in their heterocyclic ring structure. **5-Aminotetrazole** possesses a five-membered ring with four nitrogen atoms and one carbon atom, while triazoles have a five-membered ring with three nitrogen atoms and two carbon atoms. This seemingly small difference in atomic composition significantly influences their energetic properties and stability.

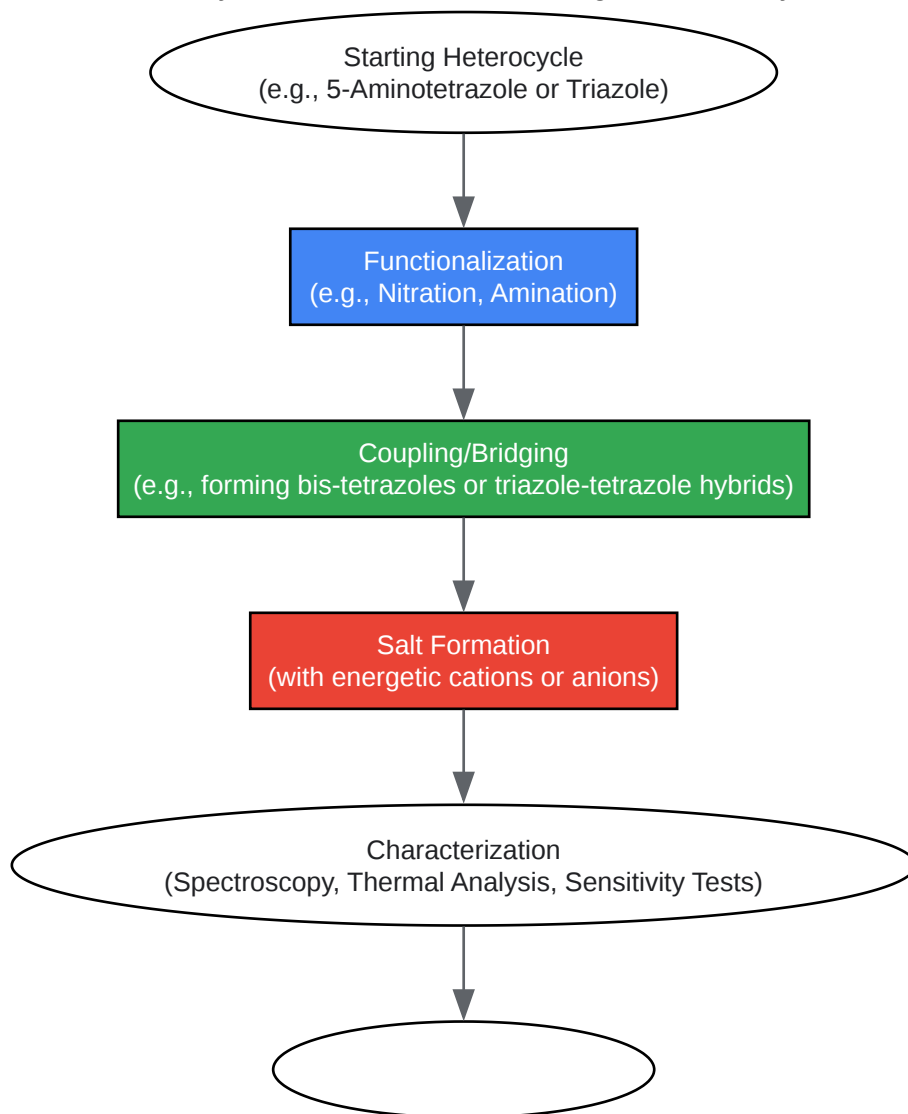


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Caption: A diagram illustrating the core structural differences and resulting properties of **5-aminotetrazole** and triazoles.

The synthesis of these energetic materials often involves multi-step reactions to introduce explosophoric groups (like -NO₂) and to link different heterocyclic rings, thereby enhancing their energetic performance.

General Synthetic Workflow for Energetic Heterocycles



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Caption: A generalized workflow for the synthesis and characterization of advanced energetic materials based on **5-aminotetrazole** and triazole backbones.

Discussion of Performance

Density and Detonation Properties: A higher density is a crucial parameter for energetic materials as it often correlates with superior detonation velocity and pressure. Both **5-aminotetrazole** and triazole derivatives can be chemically modified to achieve high densities, often exceeding 1.8 g/cm^3 and in some cases approaching 2.0 g/cm^3 . For instance, certain functionalized **5-aminotetrazole** compounds exhibit densities as high as 1.910 g/cm^3 , leading

to excellent detonation properties with velocities over 9000 m/s.[1][2] Similarly, triazole derivatives, particularly those combined with other heterocycles like pyrazoles or featuring N-oxide groups, demonstrate exceptional detonation velocities, with some predicted to be over 9800 m/s.[3][4]

Thermal Stability and Sensitivity: High thermal stability is essential for the safe handling and storage of energetic materials. Both classes of compounds can be designed to have high decomposition temperatures. For example, a derivative of a nitropyrazole–triazole backbone, DNPAT, shows a decomposition temperature of 314 °C, which is comparable to the well-known heat-resistant explosive HNS (318 °C).[3] **5-aminotetrazole** itself is noted for its good thermal stability.[5]

Sensitivity to impact and friction is a critical safety consideration. Generally, increasing the energetic performance of a material can lead to higher sensitivity. However, strategic molecular design can mitigate this. For example, the introduction of amino groups and the formation of intramolecular hydrogen bonds can enhance stability and reduce sensitivity.[6] Notably, some **5-aminotetrazole** derivatives have been synthesized that are remarkably insensitive, with impact sensitivities greater than 40 J.[1][2]

Nitrogen Content and Heat of Formation: A high positive heat of formation is desirable as it contributes to the energy released upon detonation. Both **5-aminotetrazole** and triazoles are nitrogen-rich heterocycles, which inherently leads to high positive heats of formation.[7][8] **5-aminotetrazole**, for instance, has a nitrogen content of 82.3%.[5] This high nitrogen content also contributes to the generation of a large volume of gaseous products upon decomposition, a key factor in their energetic performance.

Experimental Protocols

The characterization of these energetic materials involves a suite of standardized tests to determine their performance and safety.

Synthesis of a Representative 5-Aminotetrazole Derivative (Compound 6): A series of **5-aminotetrazole**-substituted energetic compounds were synthesized through a substitution reaction. For instance, the NH-bridged compound 6 was prepared from the substitution reaction of 4-amino-2,6-dichloro-3,5-dinitropyridine with **5-aminotetrazole**. [1] The synthesis of

similar compounds involved reacting primary amines with in situ generated cyanogen azide, followed by trinitroethyl functionalization.[1]

Synthesis of a Representative Triazole Derivative: The synthesis of triazole-based energetic materials often involves the modification of the triazole ring. For example, 2,4-Dihydro-3H-1,2,4-triazol-3-ylidene-nitramide was synthesized from 3-amino-1,2,4-triazole using fuming nitric acid and concentrated sulfuric acid.[6]

Thermal Stability Analysis (Differential Scanning Calorimetry - DSC): The thermal stability of the synthesized compounds is typically measured by differential scanning calorimetry (DSC). A small sample (usually 1-5 mg) is heated in a sealed pan at a constant rate (e.g., 5, 10, 15, or 20 °C/min) over a specified temperature range (e.g., 20–400 °C) under an inert atmosphere (e.g., nitrogen). The resulting thermogram reveals exothermic decomposition events, from which the onset and peak decomposition temperatures can be determined.[8][9]

Impact Sensitivity Testing (BAM Fallhammer): Impact sensitivity is commonly determined using a BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer apparatus. A specified mass (e.g., 2 kg) is dropped from varying heights onto a 20 mg sample of the energetic material. The height at which there is a 50% probability of initiation (h50) is determined and reported in Joules (J).[9][10]

Friction Sensitivity Testing: Friction sensitivity is measured using a Julius Peter's machine or a similar apparatus. A 20 mg sample is subjected to a moving, weighted porcelain pin on a fixed porcelain plate. The load at which initiation occurs is recorded. Tests are often performed up to a maximum load (e.g., 360 N) to determine if the material is sensitive within that range.[9]

Detonation Performance Calculation: The detonation velocity (D) and detonation pressure (P) are often calculated using specialized software such as EXPLO5, based on the compound's density and calculated heat of formation.[10][11]

Conclusion

Both **5-aminotetrazole** and triazole derivatives offer significant potential as building blocks for next-generation energetic materials.

- **5-Aminotetrazole**-based materials are characterized by their exceptionally high nitrogen content, good thermal stability, and the potential for high density and detonation

performance, often coupled with remarkable insensitivity.[1][5]

- Triazole-based compounds offer great versatility in their synthesis, allowing for fine-tuning of their energetic properties through the introduction of various functional groups.[6][7] This has led to the development of triazole derivatives with some of the highest predicted detonation velocities.[4]

The choice between these two classes of compounds will ultimately depend on the specific application and the desired balance of performance, stability, and sensitivity. The ongoing research into hybrid structures, such as those combining tetrazole and triazole moieties, may lead to even more advanced energetic materials that harness the beneficial properties of both. [12]

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